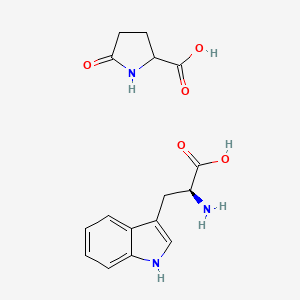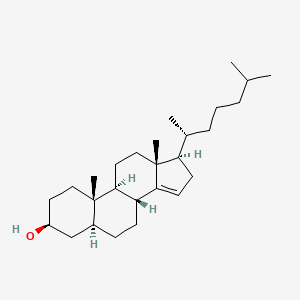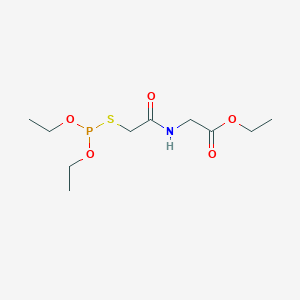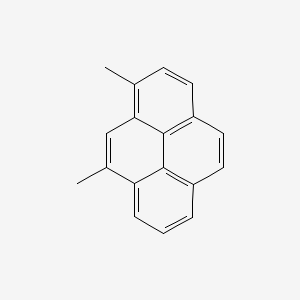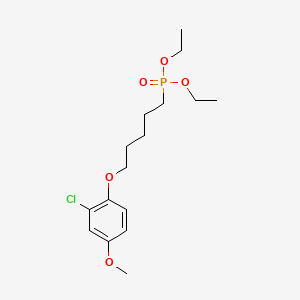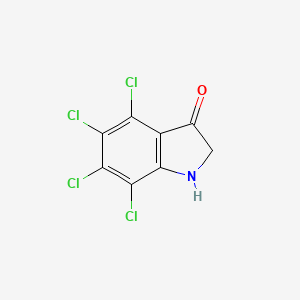
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- is a chlorinated derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- typically involves the chlorination of indole derivatives. One common method is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are often employed to optimize the synthesis process, focusing on the choice of solvents and the sequence of reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and various oxidizing and reducing agents . Reaction conditions often involve reflux in methanol or other solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Applications De Recherche Scientifique
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
1,5,6,7-Tetrahydro-4H-indol-4-one: A structurally similar compound with different reactivity and applications.
Uniqueness
3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
73384-98-2 |
|---|---|
Formule moléculaire |
C8H3Cl4NO |
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C8H3Cl4NO/c9-4-3-2(14)1-13-8(3)7(12)6(11)5(4)10/h13H,1H2 |
Clé InChI |
UVKYAVIASVBOME-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


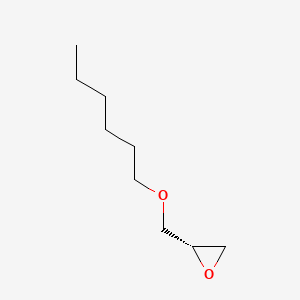
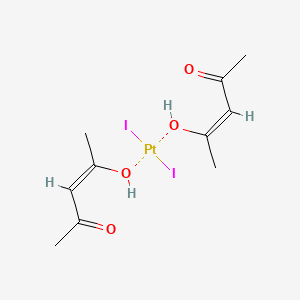
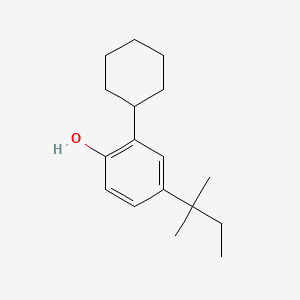

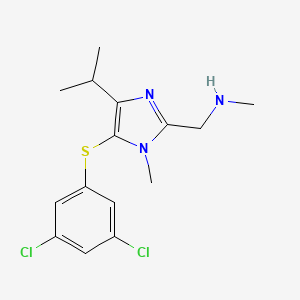
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
